molecular formula C20H15ClFN3O2S2 B2356111 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 687564-08-5

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2356111
CAS RN: 687564-08-5
M. Wt: 447.93
InChI Key: LOJNXIDQYKBLKV-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene and a pyrimidine ring .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], or [5+1] heterocyclization reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and involves several functional groups including a thieno[3,2-d]pyrimidin-2-yl group, a thio group, and a fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thieno[3,2-d]pyrimidin-2-yl group, in particular, can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. For example, it is likely to have a high molecular weight due to the presence of multiple rings and functional groups .

Scientific Research Applications

Antibacterial Activity

Compounds structurally similar to 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These studies show the potential of such compounds in developing new antibacterial agents (Desai et al., 2008).

Antitumor Activity

Research into related chemical structures has demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Such studies highlight the relevance of these compounds in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).

Antinociceptive and Anti-inflammatory Properties

Derivatives of this compound class have shown significant antinociceptive and anti-inflammatory activities. The research suggests their potential as new drugs for treating pain and inflammation without the side effects commonly associated with traditional drugs (Selvam et al., 2012).

Molecular Docking and Spectroscopic Studies

Molecular docking studies and spectroscopic analyses of similar compounds have been carried out to understand their interaction with biological targets. These studies are crucial for drug design and development, especially in targeting specific enzymes or receptors (Mary et al., 2020).

Photovoltaic Efficiency and Fluorescence Studies

Some derivatives have been studied for their photochemical and thermochemical properties, showing potential for use in dye-sensitized solar cells and as fluorescent materials. This aspect of research opens up applications beyond pharmaceuticals, venturing into material sciences and renewable energy (Wang et al., 2008).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential biological activities .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2S2/c21-12-4-6-15(7-5-12)25-19(27)18-16(8-9-28-18)24-20(25)29-11-17(26)23-14-3-1-2-13(22)10-14/h1-7,10H,8-9,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJNXIDQYKBLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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